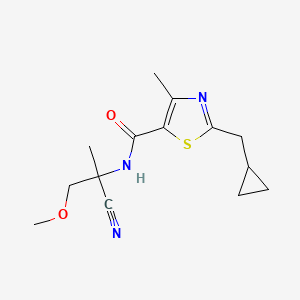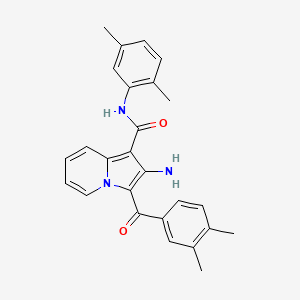
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a type of oxalamide, which is a class of organic compounds that are widely used in the synthesis of various drugs and pharmaceuticals.
Scientific Research Applications
1. Antitumor Activity
- Polyamine Analogues: Compounds similar to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide have shown promise as new classes of antitumor agents. For example, N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm) demonstrates phenotype-specific cytotoxic activity. This compound induces programmed cell death (PCD) in certain sensitive cell types, suggesting potential applications in cancer treatment (Ha, Woster, Yager, & Casero, 1997).
2. Synthesis and Characterisation of Complexes
- Metal Complexes: The compound is used in the synthesis of metal complexes. For instance, reactions involving derivatives of similar structures have led to the development of metal complexes with potential applications in areas like ethylene polymerisation. These complexes have been characterized for their structural and functional properties (Houghton, Simonovic, Whitwood, Douthwaite, Carabineiro, Yuan, Marques, & Gomes, 2008).
3. Novel Synthetic Approaches
- Synthesis of Di- and Mono-Oxalamides: A novel synthetic approach has been developed to create N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from related compounds. This method is simple, high yielding, and provides a new formula for both anthranilic acid derivatives and oxalamides, indicating its significance in chemical synthesis and potentially pharmaceutical applications (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
4. Characterization of Compounds
- Structural Analysis: The structural properties of similar compounds have been extensively studied. For example, the compound racemic 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol, which shares structural similarities, has been characterized, revealing insights into its conformational features. This type of analysis is crucial in understanding the physical and chemical properties of these compounds (Tessler & Goldberg, 2004).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-hydroxy-3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c22-17(16-9-5-2-6-10-16)12-14-21-19(24)18(23)20-13-11-15-7-3-1-4-8-15/h2,5-7,9-10,17,22H,1,3-4,8,11-14H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABUFIYXIDWTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-({[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}methyl)benzoate](/img/structure/B2471999.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2472000.png)





![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2472011.png)

![3-allyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2472014.png)

![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2472016.png)